- Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]Chemistry - A European Journal, 2016, 22(6), 2075-2084,
Cas no 920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene)

920981-12-0 structure
Nom du produit:1-(Difluoromethoxy)-2-iodobenzene
Numéro CAS:920981-12-0
Le MF:C7H5F2IO
Mégawatts:270.015281438828
MDL:MFCD09749662
CID:1029348
PubChem ID:15945938
1-(Difluoromethoxy)-2-iodobenzene Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(Difluoromethoxy)-2-iodobenzene
- 2-(Difluoromethoxy)iodobenzene
- 2-Iodo-1-(difluoromethoxy)benzene
- 1-Difluoromethoxy-2-iodobenzene
- 1-Iodo-2-(difluoromethoxy)benzene
- PC7263
- AS02464
- AK136295
- ST2403258
- 1-[bis(fluoranyl)methoxy]-2-iodanyl-benzene
- X8405
- A844145
- 1-(Difluoromethoxy)-2-iodobenzene (ACI)
- CK2335
- MFCD09749662
- DTXSID90580083
- CS-W021254
- SY106752
- BZOXAMCTTCQOTB-UHFFFAOYSA-N
- SB85452
- DB-079231
- AKOS009322888
- 920981-12-0
- SCHEMBL1438852
- EN300-5042512
- DS-5372
-
- MDL: MFCD09749662
- Piscine à noyau: 1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H
- La clé Inchi: BZOXAMCTTCQOTB-UHFFFAOYSA-N
- Sourire: FC(OC1C(I)=CC=CC=1)F
Propriétés calculées
- Qualité précise: 269.93500
- Masse isotopique unique: 269.93532g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 121
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 9.2
- Le xlogp3: 3.7
Propriétés expérimentales
- Dense: 1.839
- Point d'ébullition: 334.5°C at 760 mmHg
- Point d'éclair: 94℃
- Le PSA: 9.23000
- Le LogP: 2.89260
1-(Difluoromethoxy)-2-iodobenzene Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
1-(Difluoromethoxy)-2-iodobenzene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Alichem | A013000034-250mg |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
Ambeed | A231076-1g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 96% | 1g |
$16.0 | 2025-02-21 | |
Fluorochem | 035589-1g |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 95% | 1g |
£16.00 | 2022-03-01 | |
Fluorochem | 035589-5g |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 95% | 5g |
£45.00 | 2022-03-01 | |
Apollo Scientific | PC7263-25g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 25g |
£105.00 | 2023-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ731-5g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 96% | 5g |
506CNY | 2021-05-08 | |
Enamine | EN300-5042512-0.05g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 0.05g |
$19.0 | 2023-05-24 | |
Enamine | EN300-5042512-1.0g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 1g |
$19.0 | 2023-05-24 | |
Enamine | EN300-5042512-0.5g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 0.5g |
$19.0 | 2023-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-321054-5g |
2-(Difluoromethoxy)iodobenzene, |
920981-12-0 | 5g |
¥760.00 | 2023-09-05 |
1-(Difluoromethoxy)-2-iodobenzene Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, 75 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 12 h, 35 °C
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Solvents: Water ; rt
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Solvents: Water ; rt
Référence
- Three step procedure for the preparation of aromatic and aliphatic difluoromethyl ethers from phenols and alcohols using a chlorine/fluorine exchange methodologyJournal of Fluorine Chemistry, 2014, 160, 72-76,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 5 °C
1.2 5 °C → rt; 2 h, rt
1.2 5 °C → rt; 2 h, rt
Référence
- Process for preparation of difluoromethyl containing compounds using (difluoromethyl)trialkylammonium salts, China, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; -78 °C; -78 °C → 80 °C; 4 h, 80 °C
Référence
- 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivativesJournal of Organic Chemistry, 2006, 71(26), 9845-9848,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 5 °C
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ; rt
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ; rt
Référence
- Difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride as a new difluorocarbene sourceChinese Journal of Chemistry, 2011, 29(12), 2717-2721,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0.5 h, 60 - 70 °C
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
Référence
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 5 h, 50 °C
Référence
- Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylationsChemical Communications (Cambridge, 2007, (48), 5149-5151,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 4 h, 60 °C; 60 °C → rt
Référence
- Method for preparation of difluoromethyl-containing compound, China, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 12 h, 25 °C
Référence
- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic AcidOrganic Letters, 2017, 19(10), 2758-2761,
1-(Difluoromethoxy)-2-iodobenzene Raw materials
- Copper(1+),bis(1,10-phenanthroline-kN1,kN10)-, (T-4)-
- Chloro(difluoro)methylsulfonylbenzene
- Acetic acid, 2-chloro-2,2-difluoro-, ion(1-)
- Bromodifluoroacetic acid
- Difluoromethyl Phenyl Sulfone
- Phenol, 2-iodo-, 1-formate
- 2-chloro-2,2-difluoro-1-phenylethan-1-one
- 2-Iodophenol
- N,N-Dibutyl-N-(difluoromethyl)-1-butanaminium Chloride (1:1)
1-(Difluoromethoxy)-2-iodobenzene Preparation Products
1-(Difluoromethoxy)-2-iodobenzene Littérature connexe
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene) Produits connexes
- 128140-82-9(1-(Difluoromethoxy)-4-iodobenzene)
- 175278-00-9(1-Iodo-2-(trifluoromethoxy)benzene)
- 533868-50-7(N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide)
- 338978-97-5(ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzodiazol-1-yl]oxy}acetate)
- 1898402-67-9(1-(3-Bromo-4-fluorophenyl)cyclopentane-1-carboxylic acid)
- 148961-81-3(2-Tributylstannylbenzobfuran)
- 2228683-66-5(tert-butyl N-2-(2-chloroacetyl)phenylcarbamate)
- 1465984-90-0(2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one)
- 1803716-87-1(5-Cyano-2-iodophenylpropanal)
- 1804473-51-5(3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-2-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:920981-12-0)1-(Difluoromethoxy)-2-iodobenzene

Pureté:99%
Quantité:100g
Prix ($):374.0